![molecular formula C8H8OS2 B010268 5-(2-Thienyl)tetrahydrothiophen-3-one CAS No. 108372-48-1](/img/structure/B10268.png)
5-(2-Thienyl)tetrahydrothiophen-3-one
Overview
Description
5-(2-Thienyl)tetrahydrothiophen-3-one is a chemical compound with the formula C8H8OS2 . It is also known by other names such as 2,3-dihydro-2,2’-bithiophen-4(5H)-one .
Molecular Structure Analysis
The molecular structure of 5-(2-Thienyl)tetrahydrothiophen-3-one can be represented by the InChI code:InChI=1S/C8H8OS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-3,8H,4-5H2
. Physical And Chemical Properties Analysis
5-(2-Thienyl)tetrahydrothiophen-3-one has a molecular weight of 184.28 . It has a boiling point of 55-58°C .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Research
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . The thiophene ring can be a part of more complex molecules designed to fight cancer .
Anti-inflammatory Drugs
Thiophene derivatives also show anti-inflammatory properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Agents
Thiophene derivatives have shown antimicrobial properties . They can be used in the development of new antimicrobial agents .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can help protect metals and other materials from corrosion .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They can be used in the development of new electronic devices .
properties
IUPAC Name |
5-thiophen-2-ylthiolan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-3,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLTFJARJISDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC1=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381217 | |
Record name | 5-(Thiophen-2-yl)thiolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108372-48-1 | |
Record name | 5-(Thiophen-2-yl)thiolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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